![molecular formula C23H32N2O B14696695 Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone CAS No. 26093-07-2](/img/structure/B14696695.png)
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone, also known as Michler’s ketone, is an organic compound with the molecular formula C17H20N2O. It is a crystalline solid that is typically blue to dark blue or gray in color. This compound is primarily used as an intermediate in the production of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone is synthesized through the reaction of dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as a catalyst . The reaction proceeds as follows:
2C6H5N(CH3)2+COCl2→C6H4(N(CH3)2)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as:
- Mixing of reactants in a solvent.
- Controlled addition of phosgene.
- Catalysis with anhydrous zinc chloride or aluminum chloride.
- Purification through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces secondary amines.
Substitution: Produces halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the synthesis of fluorescent dyes for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone involves its ability to absorb light and generate reactive species. In photoinitiation, it absorbs ultraviolet or visible light, leading to the formation of free radicals that initiate polymerization. The molecular targets include unsaturated monomers, and the pathways involve radical generation and propagation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[4-(diethylamino)phenyl]methanone: Similar structure but with ethyl groups instead of methyl groups.
Bis[4-(dimethylamino)phenyl]methanone: Lacks the isopropyl group present in Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone.
Uniqueness
This compound is unique due to the presence of both dimethylamino and isopropyl groups, which enhance its electron-donating properties and reactivity. This makes it particularly effective as a photoinitiator and in electrophilic substitution reactions .
Propriétés
Numéro CAS |
26093-07-2 |
|---|---|
Formule moléculaire |
C23H32N2O |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
bis[4-(dimethylamino)-2-propan-2-ylphenyl]methanone |
InChI |
InChI=1S/C23H32N2O/c1-15(2)21-13-17(24(5)6)9-11-19(21)23(26)20-12-10-18(25(7)8)14-22(20)16(3)4/h9-16H,1-8H3 |
Clé InChI |
LFDJLMXCDHESKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)N(C)C)C(=O)C2=C(C=C(C=C2)N(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)

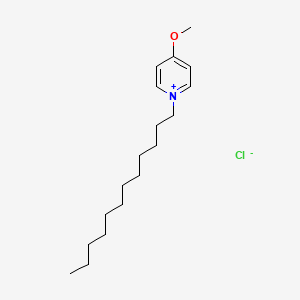
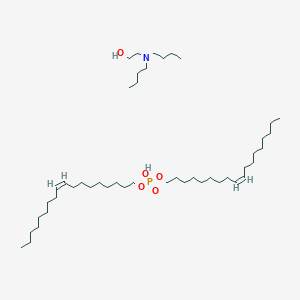
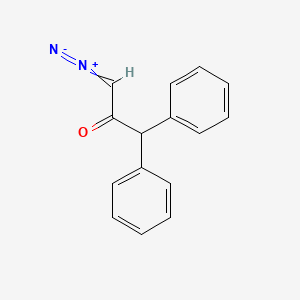
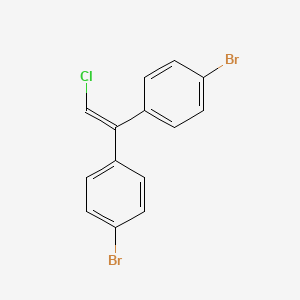
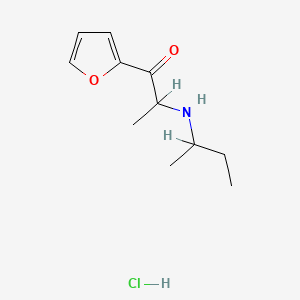

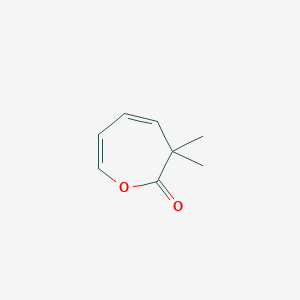
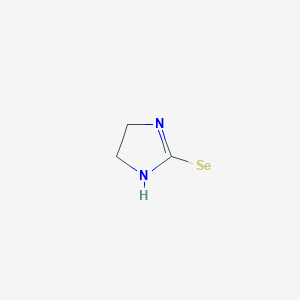
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)
